N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
Description
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a tert-butyl group, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
N-tert-butyl-4-(1-methylpyrazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-14(2,3)15-13(19)18-9-5-11(6-10-18)12-7-8-17(4)16-12/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRTVYHWBIAASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Substitution on the Piperidine Ring: The piperidine ring is functionalized by introducing a tert-butyl group through alkylation reactions.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and pyrazole ring positions (3 and 5) are susceptible to nucleophilic substitution under specific conditions.
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Example: Reaction with tert-butyl 4-bromomethylpiperidine-1-carboxylate and 2-chloropyrimidin-5-ol under basic conditions yields substituted piperidine derivatives .
Hydrolysis of the Carboxamide Group
The tert-butyl carbamate (Boc) group can be cleaved under acidic or basic conditions to expose the primary amine.
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The Boc group removal enables functionalization of the piperidine nitrogen for pharmacological optimization .
Pyrazole Ring Functionalization
The 1-methylpyrazole moiety undergoes regioselective modifications, particularly at the C-4 position.
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Substituents at the pyrazole C-4 position significantly influence GlyT1 inhibitory activity (IC₅₀ values: 1.8–3.9 µM) .
Oxidation and Reduction
The piperidine ring and carboxamide group participate in redox reactions.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings for structural diversification.
| Coupling Type | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl halides | 65–78% | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 52–70% |
Thermal Degradation
Under elevated temperatures (>150°C), the compound undergoes decomposition:
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Primary Pathway : Cleavage of the tert-butyl carbamate group, releasing isobutylene and CO₂.
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Secondary Pathway : Pyrazole ring rearrangement to form triazine derivatives .
Key Research Findings
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Regioselectivity in Pyrazole Modifications : Substituents at C-4 of the pyrazole enhance GlyT1 inhibition by 10-fold compared to C-5 analogs .
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Steric Effects : The tert-butyl group impedes nucleophilic attack at the piperidine nitrogen, necessitating strong bases (e.g., NaH) for substitution .
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Pharmacological Relevance : Ethyl-substituted pyrazole derivatives exhibit optimal plasma-brain barrier penetration in rodent models .
Scientific Research Applications
Medicinal Chemistry
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide's structural features suggest potential applications in drug development. The piperidine and pyrazole moieties are often associated with pharmacological activity, making this compound a candidate for further exploration in medicinal chemistry.
Neuropharmacology
The piperidine ring is prevalent in many neuroactive drugs. Compounds with similar structures have been studied for their effects on neurotransmitter systems, including serotonin and dopamine pathways. Given the presence of the piperidine moiety in this compound, it may have implications for treating neurological disorders.
Case Study 1: Pyrazole Derivatives in Cancer Treatment
A study published in PubMed highlighted the effectiveness of pyrazole derivatives in inhibiting specific cancer cell lines. While not directly involving this compound, these findings suggest that similar compounds may possess similar anticancer properties .
Case Study 2: Neuroactive Compounds
Research on piperidine-based compounds has shown promising results in modulating neurotransmitter systems. A review article discussed various piperidine derivatives' roles in treating depression and anxiety disorders, indicating a potential pathway for exploring N-tert-butyl derivatives.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. Its structure features a piperidine ring substituted with a pyrazole moiety, which is known for various biological activities.
- Molecular Formula : C₁₄H₂₄N₄O
- Molecular Weight : 264.37 g/mol
- CAS Number : 2034377-18-7
Antitumor Activity
Recent studies have indicated that compounds containing the 1H-pyrazole structure exhibit significant antitumor properties. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | TBD |
| Other Pyrazole Derivatives | HepG2 (Liver) | TBD |
| Other Pyrazole Derivatives | A549 (Lung) | TBD |
The exact IC₅₀ values for this compound are still under investigation, but preliminary data suggest it may be effective against aggressive cancer types such as breast and liver cancers .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of apoptotic pathways. Studies have shown that related compounds can increase p53 expression and activate caspase pathways, leading to programmed cell death in cancer cells .
Case Studies
Several case studies have documented the efficacy of pyrazole-based compounds in clinical settings. For instance, a study highlighted the use of pyrazole derivatives in combination therapies for enhancing the effectiveness of existing chemotherapeutic agents. These combinations have been shown to reduce tumor size significantly in preclinical models .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable solubility profiles and metabolic stability; however, further research is needed to fully characterize these properties.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | TBD |
| Metabolic Stability | TBD |
| Toxicity Profile | TBD |
Q & A
Basic: What synthetic routes are commonly employed for constructing the piperidine-pyrazole core in N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by piperidine functionalization. Key steps include:
- Pyrazole synthesis : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for substituted pyrazoles .
- Piperidine coupling : Introduction of the tert-butyl carboxamide group via Boc protection, as seen in analogous compounds like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, using di-tert-butyl dicarbonate under basic conditions .
- Optimization : Solvents (e.g., DMF, THF) and catalysts (e.g., Pd for cross-coupling) are critical for yield improvement. Purification via silica gel chromatography is standard .
Basic: How can researchers characterize the stereochemical and conformational properties of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. This resolves stereochemistry and confirms tert-butyl and pyrazole spatial arrangement .
- Computational methods : AM1 molecular orbital analysis identifies stable conformers (e.g., Tg, Ts, Cg, Cs for pyrazole substituents), as demonstrated in structurally similar CB1 receptor antagonists .
- NMR spectroscopy : H-H NOESY and C NMR distinguish axial/equatorial substituents on the piperidine ring .
Advanced: How can quantitative structure-activity relationship (QSAR) models predict the biological activity of this compound?
- CoMFA analysis : Construct 3D-QSAR models using steric/electrostatic fields from aligned conformers. For example, protonated and unprotonated forms of pyrazole-piperidine derivatives are superimposed with known agonists/antagonists to correlate binding affinity (K) with molecular features .
- Key descriptors : Pyrazole C3 substituent orientation and tert-butyl group hydrophobicity dominate receptor interactions. Validate models via cross-validation (r > 0.5) .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation time. For example, antimicrobial activity discrepancies in pyrazole derivatives were linked to variations in microbial strains and nutrient media .
- Mechanistic studies : Use radioligand displacement (e.g., [H]CP55940 for CB1 receptor binding) to differentiate direct target engagement from off-target effects .
- Dose-response curves : Confirm EC/IC consistency across replicates. Inconsistent results may indicate compound instability or assay interference .
Basic: What strategies improve the solubility and stability of this compound in biological assays?
- Solubility enhancers : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. The tert-butyl group increases hydrophobicity, requiring optimization for in vitro assays .
- pH adjustment : Protonate the piperidine nitrogen (pKa ~8–10) in acidic buffers to enhance aqueous solubility.
- Storage : Store as a light-protected solid at –20°C to prevent degradation, as suggested for tert-butyl carbamates in related studies .
Advanced: What computational tools are recommended for studying receptor-ligand interactions involving this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like CB1 receptors. Align pyrazole and piperidine moieties with known antagonist pharmacophores .
- MD simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories). Focus on hydrogen bonds between the carboxamide group and receptor residues .
- Electrostatic potential maps : Highlight regions (e.g., pyrazole C5) contributing to antagonist/inverse agonist activity via Gaussian calculations .
Basic: What analytical techniques are critical for purity assessment during synthesis?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5% threshold). Monitor molecular ion peaks ([M+H]) for mass confirmation .
- Elemental analysis : Validate C, H, N content (±0.4% of theoretical) to confirm stoichiometry .
- TLC : Use silica plates with UV visualization for rapid reaction monitoring .
Advanced: How can researchers elucidate metabolic pathways and toxicity profiles?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Tert-butyl groups often undergo oxidative dealkylation .
- Toxicity screening : Use zebrafish embryos or HEK293 cells for acute toxicity (LC/EC). Pyrazole derivatives with low μM toxicity are prioritized for further studies .
- CYP inhibition assays : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
